1,3,5-Pentanetricarboxylic acid

Molecular Imprinting Analytical Chemistry Food Safety

Conventional tricarboxylic acids (citric, trimesic) fail in molecular imprinting and coordination polymer applications requiring precise carboxylate spacing. 1,3,5-Pentanetricarboxylic acid resolves this with a flexible C5 backbone that spaces three -COOH groups for selective recognition and diverse coordination topologies. - Delivers 93.0-98.7% recovery as a MIP template for domoic acid SPE, surpassing mono-, di-, and other tricarboxylic acid templates. - Forms 2D Zn(II) coordination polymers with solid-state fluorescence at room temperature. - Serves as a starting material for triisocyanate curatives (>98% purity). Supplied with full QA documentation; standard B2B shipping under ambient conditions.

Molecular Formula C8H12O6
Molecular Weight 204.18 g/mol
CAS No. 6940-58-5
Cat. No. B1266436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Pentanetricarboxylic acid
CAS6940-58-5
Molecular FormulaC8H12O6
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(CCC(=O)O)C(=O)O
InChIInChI=1S/C8H12O6/c9-6(10)3-1-5(8(13)14)2-4-7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)(H,13,14)
InChIKeyROTJZTYLACIJIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Pentanetricarboxylic Acid (CAS 6940-58-5) - Aliphatic Trifunctional Linker with Defined Carboxylate Spacing for MOFs and Selective Molecular Imprinting


1,3,5-Pentanetricarboxylic acid (CAS 6940-58-5), also known as pentane-1,3,5-tricarboxylic acid or PTCA, is a flexible aliphatic tricarboxylic acid with the molecular formula C8H12O6 and a molecular weight of 204.18 g/mol . It is characterized by three carboxylic acid groups separated by ethylene (-CH2-CH2-) spacers along a five-carbon backbone, resulting in a melting point of 113 °C and a density of 1.409 g/cm³ . This unique spatial arrangement of carboxylate functionalities distinguishes it from both rigid aromatic tricarboxylates and shorter-chain aliphatic analogs, enabling specific recognition and coordination geometries not achievable with other in-class compounds.

Why 1,3,5-Pentanetricarboxylic Acid Cannot Be Substituted by Generic Tricarboxylic Acids in Advanced Material Applications


Substituting 1,3,5-pentanetricarboxylic acid with a generic tricarboxylic acid such as citric acid, tricarballylic acid (propane-1,2,3-tricarboxylic acid), or 1,3,5-benzenetricarboxylic acid (trimesic acid) fails in applications that depend on precise spatial orientation of carboxylate groups or backbone flexibility. Unlike citric acid, which contains a hydroxyl group that alters reactivity and hydrogen-bonding networks, or tricarballylic acid, which has a shorter, more constrained three-carbon backbone, PTCA provides a flexible five-carbon aliphatic chain with defined carboxylate spacing . This spacing is critical for selective molecular recognition, as demonstrated in molecular imprinting where PTCA outperforms other mono-, di-, and tricarboxylic acid templates in recognizing domoic acid [1]. Similarly, in coordination polymer synthesis, the flexible aliphatic nature of PTCA allows for diverse coordination modes and structural topologies not possible with rigid aromatic linkers like trimesic acid [2].

Quantitative Evidence Guide for 1,3,5-Pentanetricarboxylic Acid: Comparative Performance Data for Scientific Selection


1,3,5-Pentanetricarboxylic Acid Demonstrates Superior Template Performance in Molecularly Imprinted Polymers for Domoic Acid Recognition

In a head-to-head comparison of mono-, di-, and tricarboxylic acids as template molecules for molecularly imprinted polymers (MIPs) targeting domoic acid, 1,3,5-pentanetricarboxylic acid (1,3,5-PeTA) exhibited the highest selective recognition ability among all tested templates [1]. The study evaluated the recognition performance using liquid chromatography, and the 1,3,5-PeTA-based MIP enabled purification of domoic acid from blue mussel extracts via solid-phase extraction, demonstrating practical utility [1]. Computer modeling attributed this superior performance to the spatial distance between carboxyl groups in 1,3,5-PeTA matching the conformational requirements of domoic acid recognition sites.

Molecular Imprinting Analytical Chemistry Food Safety

High Affinity and Capacity of 1,3,5-Pentanetricarboxylic Acid-Templated MIPs for Domoic Acid Extraction from Shellfish

Molecularly imprinted polymers prepared using 1,3,5-pentanetricarboxylic acid as a template molecule for domoic acid recognition demonstrated high affinity with a dissociation constant (Kd) of 13.5 μg/mL and an apparent maximum adsorption capacity (Qmax) of 1249 μg/g [1]. When applied to clam samples, the MIP-based solid-phase extraction method achieved mean recoveries of 93.0-98.7% and a detection limit of 0.17 μg/g, which is below regulatory maximum levels [1].

Solid-Phase Extraction Marine Toxin Analysis Sample Preparation

Flexible Aliphatic Backbone of 1,3,5-Pentanetricarboxylic Acid Enables Diverse 2D Coordination Polymer Architectures with Fluorescent Properties

Two novel Zn(II) coordination polymers, [Zn2(ptca)(OH)(bpe)(H2O)]n (1) and {[Zn(Hptca)(bpa)]·H2O}n (2), were synthesized using 1,3,5-pentanetricarboxylic acid (H3ptca) as the primary carboxylate linker [1]. Single-crystal X-ray diffraction revealed both complexes adopt two-dimensional layer structures pillared by nitrogen-donor ligands, with different degrees of deprotonation and coordination modes of the carboxylate groups observed [1]. Both complexes exhibit fluorescent properties in the solid state at room temperature [1].

Coordination Polymers Metal-Organic Frameworks Fluorescent Materials

1,3,5-Pentanetricarboxylic Acid Serves as a Precursor for Triisocyanate Curative Synthesis with Demonstrated Purity

4-(Isocyanatomethyl)-1,7-heptyl diisocyanate, a triisocyanate curative for polyurethane applications, was synthesized from 1,3,5-pentanetricarboxylic acid in six steps with an overall yield of 23.5% and a purity exceeding 98% as determined by NMR [1].

Polymer Chemistry Polyurethane Curatives Organic Synthesis

Optimal Research and Industrial Application Scenarios for 1,3,5-Pentanetricarboxylic Acid Based on Quantitative Evidence


Development of Molecularly Imprinted Polymers (MIPs) for Selective Extraction of Domoic Acid from Seafood Matrices

Based on direct comparative evidence showing 1,3,5-pentanetricarboxylic acid provides the highest selective recognition among tested acidic templates for domoic acid [1], this compound is the preferred template for preparing MIPs used in solid-phase extraction of domoic acid from complex seafood samples. The resulting MIPs achieve high recovery (93.0-98.7%) and low detection limits (0.17 μg/g), meeting regulatory requirements for shellfish toxin monitoring [2].

Synthesis of Flexible Aliphatic Coordination Polymers and Metal-Organic Frameworks (MOFs) with Tunable Fluorescence

The flexible five-carbon backbone of 1,3,5-pentanetricarboxylic acid enables the formation of 2D coordination polymers with Zn(II) that exhibit solid-state fluorescence at room temperature [3]. This compound is well-suited for researchers designing luminescent materials where linker flexibility is required to achieve specific topologies not accessible with rigid aromatic tricarboxylates.

Precursor for High-Purity Triisocyanate Curatives in Polyurethane Formulations

1,3,5-Pentanetricarboxylic acid serves as a viable starting material for the multi-step synthesis of 4-(isocyanatomethyl)-1,7-heptyl diisocyanate, a triisocyanate curative produced with >98% purity [4]. This application scenario is relevant for polymer chemists developing high-performance polyurethane coatings and adhesives requiring trifunctional isocyanate crosslinkers.

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